molecular formula C10H10BrN3O2 B13578782 Ethyl2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate

Ethyl2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate

Cat. No.: B13578782
M. Wt: 284.11 g/mol
InChI Key: MASOSGJSOTWFFO-UHFFFAOYSA-N
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Description

Ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate is a chemical compound with the following properties:

    Molecular Formula: CHBrNO

    CAS Number: 117718-77-1

    Molecular Weight: 299.129 g/mol

Preparation Methods

Synthetic Routes:: The synthetic route to prepare ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate involves the following steps:

    Bromination: Imidazo[1,2-b]pyridazine undergoes bromination at the 6-position using a brominating agent.

    Acetylation: The resulting 6-bromoimidazo[1,2-b]pyridazine reacts with acetic anhydride or acetyl chloride to form the desired compound.

Reaction Conditions::
  • Bromination: Typically carried out in an organic solvent (e.g., dichloromethane) with a brominating reagent (e.g., N-bromosuccinimide).
  • Acetylation: Performed in the presence of a base (e.g., pyridine) and an acetylating agent (e.g., acetic anhydride).

Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. specific details are proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate can participate in various reactions:

    Substitution: The bromine atom can be substituted with other functional groups.

    Reduction: Reduction of the imidazo[1,2-b]pyridazine ring system.

    Ester Hydrolysis: Hydrolysis of the ester group to yield the corresponding acid.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: As a potential drug candidate due to its unique structure.

    Biological Studies: Investigating its interactions with biological targets.

    Materials Science: For designing functional materials.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While ethyl 2-{6-bromoimidazo[1,2-b]pyridazin-2-yl}acetate is relatively unique, similar compounds include other imidazo[1,2-b]pyridazines with varying substituents.

Remember that further research and experimentation are essential to fully understand its properties and applications

Properties

Molecular Formula

C10H10BrN3O2

Molecular Weight

284.11 g/mol

IUPAC Name

ethyl 2-(6-bromoimidazo[1,2-b]pyridazin-2-yl)acetate

InChI

InChI=1S/C10H10BrN3O2/c1-2-16-10(15)5-7-6-14-9(12-7)4-3-8(11)13-14/h3-4,6H,2,5H2,1H3

InChI Key

MASOSGJSOTWFFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN2C(=N1)C=CC(=N2)Br

Origin of Product

United States

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